(2-Fluoro-3-propoxyphenyl)methanol
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Overview
Description
(2-Fluoro-3-propoxyphenyl)methanol is an organic compound with the molecular formula C10H13FO2 and a molar mass of 184.21 g/mol It is a member of the benzyl alcohol family, characterized by the presence of a fluorine atom and a propoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-3-propoxyphenyl)methanol typically involves the reaction of 2-fluoro-3-propoxybenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like methanol or ethanol. The reaction is carried out under controlled temperature conditions to ensure the selective reduction of the aldehyde group to a primary alcohol .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation techniques. This method employs a catalyst such as palladium on carbon (Pd/C) to facilitate the reduction of 2-fluoro-3-propoxybenzaldehyde under hydrogen gas pressure. This approach is advantageous due to its scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions: (2-Fluoro-3-propoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed:
Oxidation: 2-Fluoro-3-propoxybenzaldehyde, 2-Fluoro-3-propoxybenzoic acid.
Reduction: 2-Fluoro-3-propoxyphenylmethane.
Substitution: Various substituted benzyl alcohols depending on the nucleophile used.
Scientific Research Applications
(2-Fluoro-3-propoxyphenyl)methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Fluoro-3-propoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The propoxy group may also play a role in its binding affinity to certain proteins, influencing its biological effects .
Comparison with Similar Compounds
(2-Fluoro-3-methoxyphenyl)methanol: Similar structure but with a methoxy group instead of a propoxy group.
(2-Fluoro-3-ethoxyphenyl)methanol: Similar structure but with an ethoxy group instead of a propoxy group.
(2-Fluoro-3-butoxyphenyl)methanol: Similar structure but with a butoxy group instead of a propoxy group.
Uniqueness: (2-Fluoro-3-propoxyphenyl)methanol is unique due to the specific combination of the fluorine atom and the propoxy group, which imparts distinct chemical and physical properties. This combination can influence its reactivity, solubility, and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H13FO2 |
---|---|
Molecular Weight |
184.21 g/mol |
IUPAC Name |
(2-fluoro-3-propoxyphenyl)methanol |
InChI |
InChI=1S/C10H13FO2/c1-2-6-13-9-5-3-4-8(7-12)10(9)11/h3-5,12H,2,6-7H2,1H3 |
InChI Key |
UTWIDDBPKLCDQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1F)CO |
Origin of Product |
United States |
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